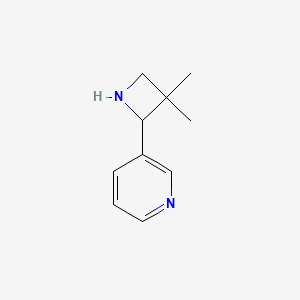

3-(3,3-Dimethylazetidin-2-yl)pyridine

説明

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry

Four-membered nitrogen heterocycles, with azetidine (B1206935) being the parent compound, are valuable building blocks in organic synthesis and hold a significant place in medicinal chemistry. Their inherent ring strain makes them reactive intermediates, amenable to a variety of ring-opening and functionalization reactions, thus providing access to a diverse array of more complex nitrogen-containing molecules.

In the realm of medicinal chemistry, the azetidine motif is recognized as a "bioisostere" for other functional groups, meaning it can replace other groups in a molecule while maintaining or improving biological activity. For instance, the rigid structure of the azetidine ring can impart conformational constraint on a molecule, which can lead to enhanced binding affinity and selectivity for a biological target. This has led to the incorporation of the azetidine scaffold into numerous biologically active compounds with a wide range of therapeutic applications.

Pervasive Role of Pyridine (B92270) Scaffold in Drug Discovery and Design

The pyridine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals. Its aromatic nature, combined with the presence of a nitrogen atom, imparts a unique set of properties. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly influence the solubility, bioavailability, and pharmacokinetic properties of a drug molecule.

The pyridine scaffold is a key component in a vast number of approved drugs, exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects. nih.gov Its ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking, makes it a privileged structure in drug design. The versatility of the pyridine ring is further enhanced by the ease with which it can be functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile.

Overview of 3-(3,3-Dimethylazetidin-2-yl)pyridine within the Context of Azetidine-Pyridine Chemical Space

This compound emerges as a molecule of interest at the intersection of azetidine and pyridine chemistry. This compound features a gem-dimethyl substituted azetidine ring linked at its 2-position to the 3-position of a pyridine ring. The gem-dimethyl group on the azetidine ring can provide steric bulk, influencing the molecule's conformation and potentially its interaction with biological targets. The linkage between the two rings creates a specific spatial arrangement of the azetidine nitrogen and the pyridine nitrogen, which could be critical for its biological activity.

While extensive research on this specific molecule is not widely available in the public domain, its structural components suggest significant potential for applications in medicinal chemistry and as a building block in organic synthesis. The subsequent sections will delve into the known and extrapolated chemical properties, plausible synthetic strategies, and potential research applications of this compound, drawing upon the rich chemistry of its constituent heterocycles.

Structure

3D Structure

特性

IUPAC Name |

3-(3,3-dimethylazetidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-10(2)7-12-9(10)8-4-3-5-11-6-8/h3-6,9,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXJANOVAFHSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3,3 Dimethylazetidin 2 Yl Pyridine and Analogous Compounds

Historical and Contemporary Developments in Azetidine (B1206935) Ring Synthesis

The construction of the azetidine ring has been approached through various synthetic strategies, ranging from classical cyclization reactions to modern catalytic methods. researchgate.net Key advancements include ring contractions, cycloadditions, direct C-H functionalization, and strain-release driven homologations. rsc.org

Ring contraction of five-membered heterocycles provides a viable route to the strained four-membered azetidine ring. magtech.com.cn A notable contemporary example involves the synthesis of N-sulfonylazetidines through the ring contraction of α-bromo-N-sulfonylpyrrolidinones. This method, reported by the Blanc group, utilizes a base like potassium carbonate to induce a formal ring contraction. rsc.org The proposed mechanism involves an intramolecular cyclization via an SN2 pathway, effectively transforming a pyrrolidinone precursor into an α-carbonylated N-sulfonylazetidine. rsc.orgorganic-chemistry.org This strategy is versatile, allowing for the incorporation of various nucleophiles such as alcohols and anilines. organic-chemistry.org

Cycloaddition reactions are powerful tools for constructing cyclic systems, and they have been extensively applied to the synthesis of azetidines and their azetidin-2-one (B1220530) (β-lactam) precursors. magtech.com.cnmdpi.com

The aza Paternò–Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing the azetidine ring. rsc.orgnih.gov Historically, this reaction has faced limitations, but recent developments using visible light and photocatalysts have surmounted many challenges, allowing for the mild and efficient formation of functionalized azetidines. nih.govresearchgate.net For instance, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, activated by an Iridium(III) photocatalyst, to produce a diverse range of azetidines. rsc.org

The Staudinger synthesis , a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a cornerstone for the formation of β-lactams (azetidin-2-ones), which are important precursors to azetidines. mdpi.comresearchgate.net This reaction typically proceeds through a two-step mechanism involving a zwitterionic intermediate. mdpi.com Ketenes are often generated in situ from acyl chlorides in the presence of a tertiary amine. mdpi.com This method is widely used to create complex molecules by linking the β-lactam ring to other bioactive heterocycles. mdpi.com

| Cycloaddition Method | Reactants | Key Features | Reference(s) |

| Aza Paternò–Büchi | Imine + Alkene | Photochemical [2+2] reaction; recent advances use visible light and photocatalysts. | rsc.orgrsc.org |

| Staudinger Synthesis | Ketene + Imine | [2+2] reaction forming β-lactams (azetidin-2-ones); ketenes often generated in situ. | mdpi.comresearchgate.net |

| Alkynes + Imines | Terminal Alkyne + Imine | Rh(I)-catalyzed oxygenative [2+2] cycloaddition to form 2-azetidinones. | rsc.org |

Direct functionalization of C-H bonds has emerged as a highly efficient strategy for synthesizing complex molecules, including azetidines. nih.gov Palladium-catalyzed intramolecular C(sp³)–H amination is a significant advancement in this area. rsc.org A method developed by Gaunt and co-workers utilizes a Pd(II) catalyst to promote the cyclization of amine substrates, forming the azetidine ring through γ-C(sp³)–H amination. rsc.orgrsc.org This process involves an oxidant and an additive to facilitate the key reductive elimination step from a Pd(IV) intermediate. rsc.org Such methods provide access to functionalized azetidines from readily available linear precursors under relatively mild conditions. organic-chemistry.org

Strain-release driven reactions offer a novel and powerful approach to azetidine synthesis. This strategy harnesses the high ring strain of precursors like azabicyclo[1.1.0]butanes to drive the formation of the azetidine ring. acs.org Research by Aggarwal and colleagues has demonstrated a modular method for constructing azetidines by homologating boronic esters with azabicyclo[1.1.0]butane. acs.orgthieme-connect.com The process involves generating azabicyclo[1.1.0]butyl lithium, which then reacts with a boronic ester. Subsequent N-protonation triggers a 1,2-migration that cleaves the central C–N bond, relieving the ring strain and forming a functionalized azetidinyl boronic ester. acs.orgresearchgate.net This stereospecific methodology is applicable to a wide range of boronic esters and provides a versatile entry to complex azetidines. acs.orgresearchgate.net

Targeted Synthetic Routes for 3-(3,3-Dimethylazetidin-2-yl)pyridine and its Precursors

The synthesis of the specific target molecule, this compound, requires strategies that can control the substitution pattern on the azetidine ring, namely the gem-dimethyl group at the C3 position and the pyridine (B92270) ring at the C2 position. A common and effective approach involves the synthesis of a corresponding azetidin-2-one (β-lactam) intermediate, which can subsequently be reduced to the desired azetidine.

The Staudinger [2+2] cycloaddition is a highly suitable method for preparing the necessary 3,3-dimethylazetidin-2-one (B1606829) core. The gem-dimethyl substitution can be introduced by using dimethylketene (B1620107) or a synthetic equivalent. A reported synthesis of 3,3-dimethyl β-lactams involves the reaction between a dimethylketene silyl (B83357) acetal (B89532) and an N-trimethylsilyl imine. mdpi.com

To obtain the precursor for this compound, the imine component must contain the pyridine-3-yl moiety. This can be achieved by preparing an imine from pyridine-3-carbaldehyde. The cycloaddition reaction would proceed as follows:

Imine Formation: Reaction of pyridine-3-carbaldehyde with a suitable amine (e.g., an N-silylamine to generate an N-silyl imine in situ).

[2+2] Cycloaddition: Reaction of the pyridine-containing imine with dimethylketene (generated in situ, for example, from isobutyryl chloride and a base) or a dimethylketene equivalent.

This sequence would yield a 1-substituted-3,3-dimethyl-4-(pyridin-3-yl)azetidin-2-one. Subsequent chemical manipulations, including deprotection of the nitrogen (if necessary) and reduction of the lactam carbonyl group, would lead to the final target compound, this compound. The reduction of the β-lactam to the corresponding azetidine is a well-established transformation in organic synthesis. magtech.com.cn

Stereoselective Reduction of Azetidinone to Azetidine Ring Systems

The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is a fundamental and widely employed method for the synthesis of the corresponding azetidine ring system. magtech.com.cn Achieving stereoselectivity in this reduction is crucial when chiral centers are present in the β-lactam precursor. The stereochemical outcome of the final azetidine product is directly dependent on the stereochemistry of the starting azetidinone and the nature of the reducing agent and reaction conditions.

Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation represents an advanced approach for producing optically active azetidines from racemic azetidinone precursors. For instance, racemic 3-acetoxy-β-lactams can be hydrolyzed to 3-hydroxy-β-lactams, which are then oxidized to azetidine-2,3-diones. These diones can undergo enantioselective reduction via DKR using catalysts like Nickel-catalyzed asymmetric hydrogenation to yield optically active 3-hydroxy-β-lactams with high enantiomeric excess (e.g., 78–94% ee). mdpi.com The resulting chiral hydroxy-azetidinone can then be subjected to further reduction of the carbonyl group to furnish the final chiral azetidine.

Common reducing agents for the conversion of the amide carbonyl to a methylene (B1212753) group include borane (B79455) complexes (e.g., BH₃·THF, BH₃·SMe₂) and aluminum hydrides (e.g., LiAlH₄, AlH₃). The choice of reagent is critical to avoid cleavage of the strained four-membered ring. The stereoselectivity of the reduction of the exocyclic substituent can also be influenced by the existing stereocenters on the azetidine ring, which direct the approach of the hydride reagent.

| Precursor Type | Reaction | Key Features | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

| Racemic 3-acetoxy-β-lactams | Hydrolysis, Oxidation, Asymmetric Hydrogenation (DKR) | Dynamic Kinetic Resolution | Ni-catalyzed | 78–94% | mdpi.com |

| Azetidin-2-one | Carbonyl Reduction | Formation of Azetidine Ring | Borane complexes, Aluminum hydrides | Substrate-dependent | magtech.com.cn |

Coupling Reactions for Pyridine Moiety Introduction in Azetidine Derivatives

Introducing a pyridine ring onto a pre-formed azetidine scaffold is commonly achieved through modern cross-coupling reactions. These methods offer a versatile and efficient way to form carbon-carbon bonds between the azetidine and pyridine moieties. Transition metal-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, are particularly prominent. mdpi.comorganic-chemistry.org

For example, a halogenated pyridine (e.g., 3-bromopyridine) can be coupled with an organometallic azetidine derivative. Conversely, a halogenated azetidine can be reacted with a pyridylboronic acid or pyridyl organozinc reagent. The choice of catalyst (typically palladium- or nickel-based), ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. organic-chemistry.org For instance, the cross-coupling of aryl bromides with pyridyl aluminum reagents has been successfully demonstrated using a catalytic system of Pd(OAc)₂ and (o-tolyl)₃P. organic-chemistry.org Another approach involves the nickel-catalyzed reductive coupling of bromopyridines with alkyl bromides, which could be adapted for azetidine substrates bearing an appropriate leaving group. organic-chemistry.org

The Chan-Lam coupling reaction offers an alternative pathway, particularly for forming C-N bonds. This copper-catalyzed reaction could be envisioned for coupling an N-H azetidine with a pyridylboronic acid, though this would result in an N-pyridylazetidine rather than the C-pyridyl structure of the target compound. acs.org The regioselectivity of these coupling reactions is generally well-defined by the position of the halogen or organometallic group on the respective rings. gcwgandhinagar.com

| Coupling Reaction | Azetidine Reactant | Pyridine Reactant | Catalyst System (Example) | Key Feature | Reference |

| Suzuki Coupling | Azetidinylboronic acid/ester | Halogenated pyridine | Palladium catalyst + Base | Mild conditions, high functional group tolerance | organic-chemistry.org |

| Negishi Coupling | Halogenated azetidine | Pyridylzinc reagent | Palladium or Nickel catalyst | High reactivity of organozinc reagent | mdpi.com |

| Reductive Coupling | Azetidine with leaving group | Bromopyridine | Nickel catalyst | Forms C(sp²)-C(sp³) bonds | organic-chemistry.org |

Advances in Synthesis of Pyridine-Fused Azetidine Systems and Derivatives

The synthesis of fused heterocyclic systems containing both azetidine and pyridine rings presents unique challenges due to the inherent strain of the four-membered ring. Recent advances have focused on cascade reactions and cycloadditions that construct the bicyclic core in a single, efficient sequence. For example, a versatile silver-promoted oxidative cascade reaction of N-aryl-3-alkylideneazetidines with carboxylic acids has been reported to produce functionalized fused pyridines. researchgate.net This method highlights a strategy where the strained azetidine ring participates in a ring-expansion and aromatization sequence.

Condensation Reactions for Azetidin-2-one Derivatives

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains a cornerstone for the synthesis of the azetidin-2-one (β-lactam) ring. mdpi.comglobalresearchonline.net This reaction is often the first step in a multi-step synthesis of azetidine derivatives. The stereochemical outcome of the β-lactam product (cis vs. trans) can be controlled by the reaction conditions and the nature of the substituents on both the ketene and the imine. mdpi.com For example, the reaction of benzyloxyacetyl chloride (a ketene precursor) with an imine in the presence of triethylamine (B128534) can yield cis-β-lactams with high stereoselectivity. mdpi.com

Condensation reactions are also used to prepare the imine precursors for the Staudinger reaction. For instance, various anilines can be condensed with aldehydes to form Schiff bases, which are then cyclized with chloroacetyl chloride to yield azetidin-2-one derivatives. aip.orgnih.gov These methods are highly modular, allowing for the introduction of diverse substituents on the azetidinone ring, which can later be converted into the desired azetidine.

| Reaction Type | Reactants | Product | Key Feature | Reference |

| Staudinger Synthesis | Ketene + Imine | Azetidin-2-one | [2+2] Cycloaddition, often stereoselective | mdpi.comglobalresearchonline.net |

| Schiff Base Formation | Aldehyde + Amine | Imine | Precursor for Staudinger synthesis | aip.orgnih.gov |

| Cyclocondensation | Schiff Base + Chloroacetyl Chloride | Azetidin-2-one | Forms the β-lactam ring | nih.govderpharmachemica.com |

Multicomponent Reaction Approaches for Azetidine Scaffolds

Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single pot. nih.govmdpi.com They are highly convergent and atom-economical, making them attractive for the synthesis of complex scaffolds. While classic MCRs like the Ugi and Passerini reactions typically produce acyclic or larger ring structures, modified MCRs have been developed for the synthesis of heterocyclic systems. nih.gov

An organocatalytic MCR involving anilines, aldehydes, and azetidinones has been developed to access tetrahydroquinoline-fused azetidines with high diastereocontrol and enantioselectivity. researchgate.net Such an approach, which combines multiple bond-forming events in a single step, could be conceptually adapted for the synthesis of azetidine-pyridine systems. The Hantzsch pyridine synthesis, a well-known MCR, condenses an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is then oxidized. mdpi.com A strategy that incorporates an azetidine-containing building block into a Hantzsch-type reaction could provide a direct route to the desired azetidine-pyridine structures.

Chemo- and Regioselectivity Considerations in Azetidine-Pyridine Synthetic Pathways

Achieving high levels of chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of azetidine-pyridine synthesis, this is particularly relevant during reduction and coupling steps. For example, when reducing an azetidin-2-one that also contains an ester or another reducible group, the choice of reducing agent must be carefully considered to selectively reduce the amide carbonyl without affecting other functionalities. Similarly, in cross-coupling reactions, the catalyst must selectively activate a specific C-X bond (e.g., C-Br) without causing unwanted reactions at other sites in the molecule.

Regioselectivity concerns the specific position at which a reaction occurs. In the synthesis of the target compound, regioselectivity is paramount during the introduction of the pyridine ring.

During Cycloaddition: In the Staudinger synthesis of a precursor like 3,3-dimethyl-4-(pyridin-3-yl)azetidin-2-one, the regiochemistry is determined by the bond formation between the ketene and the imine (derived from 3-pyridinecarboxaldehyde). This is generally well-controlled. mdpi.com

During Pyridine Functionalization: If building the molecule by functionalizing a pre-existing pyridine ring, the inherent reactivity of the pyridine nucleus must be considered. Pyridine is generally unreactive toward electrophilic aromatic substitution, which typically occurs at the 3-position. Nucleophilic substitution occurs more readily at the 2- and 4-positions. gcwgandhinagar.com Therefore, to introduce a substituent at the 3-position via coupling, a pre-functionalized pyridine, such as 3-bromopyridine, is typically used to ensure the correct regiochemical outcome. organic-chemistry.org The deprotometalation of substituted pyridines also shows distinct regioselectivity based on the directing effects of the substituents present. researchgate.net

Controlling these selectivity aspects is essential for developing efficient and high-yielding synthetic routes to complex azetidine-pyridine targets.

Stereochemical Aspects and Asymmetric Synthesis of Azetidine Pyridine Compounds

Enantioselective and Diastereoselective Synthesis of Azetidine (B1206935) Derivatives

The construction of chiral azetidines, particularly those with multiple substituents like 3-(3,3-Dimethylazetidin-2-yl)pyridine, presents a significant synthetic challenge. nih.gov The inherent ring strain and the need to control stereochemistry at the C2 and C3 positions require sophisticated synthetic strategies. General approaches to enantioenriched 2,3-disubstituted azetidines have been developed, which are applicable to the synthesis of the target compound. nih.gov These methods often rely on the formation of the heterocyclic ring through cyclization reactions or the functionalization of a pre-existing azetidine or azetine precursor. magtech.com.cn

One of the primary challenges in synthesizing compounds like this compound is the creation of the C3 quaternary stereocenter. Methodologies developed for other nitrogen heterocycles, such as the enolate dialkylation of phenylglycinol-derived lactams for piperidine (B6355638) synthesis, demonstrate strategies for generating such congested stereocenters with high stereoselectivity. nih.gov These strategies often involve the sequential introduction of substituents, where the order of addition and the nature of the chiral auxiliary or catalyst dictate the final stereochemical outcome.

| Synthetic Strategy | Description | Key Features | Reference(s) |

| Difunctionalization of Azetines | A copper-catalyzed boryl allylation of 1-azetines allows for the simultaneous installation of two functional groups across the double bond, creating two new stereogenic centers with high control. | High enantioselectivity and diastereoselectivity; mild reaction conditions. | nih.gov |

| Cyclization of Acyclic Precursors | Intramolecular cyclization of stereochemically defined γ-amino alcohols or related precursors is a common route to form the azetidine ring. | Stereochemistry is set in the acyclic precursor before ring formation. | magtech.com.cn |

| [2+2] Photocycloadditions | Photochemical cycloaddition reactions between imines and alkenes can form the azetidine ring directly. | Access to diverse substitution patterns; challenges in stereocontrol. | magtech.com.cn |

| Chiral Auxiliary-Mediated Alkylation | A chiral auxiliary attached to the azetidine precursor directs the stereoselective addition of substituents. | Well-established method; requires additional steps for auxiliary attachment and removal. | nih.gov |

Asymmetric catalysis is a powerful tool for the efficient synthesis of enantioenriched molecules, minimizing the need for chiral auxiliaries and stoichiometric chiral reagents. In the context of azetidine synthesis, transition metal catalysis has proven particularly effective. A notable example is the highly enantioselective difunctionalization of azetines catalyzed by a copper/bisphosphine complex. nih.gov This method facilitates the creation of chiral 2,3-disubstituted azetidines by installing both boryl and allyl groups across the C=C bond of an azetine precursor. The reaction proceeds with excellent regio-, enantio-, and diastereoselectivity, affording single isomers in many cases. nih.gov

The success of this catalytic system hinges on the ability of the chiral ligand to create a specific asymmetric environment around the copper center, which then controls the facial selectivity of the subsequent chemical transformations. The process involves a rapid boryl cupration of the azetine, followed by a rate-determining allylation step. nih.gov

Beyond copper, other transition metals like palladium have been employed in the asymmetric synthesis of nitrogen heterocycles. For instance, palladium(II)-catalyzed cascade reactions involving aminopalladation followed by a Heck-type reaction have been used to construct complex indole-fused bicyclic systems enantioselectively. Such principles of transition metal catalysis could be adapted for the asymmetric synthesis of 2-pyridyl substituted azetidines, where a chiral catalyst controls the intramolecular cyclization of a suitably functionalized precursor.

Once a chiral azetidine scaffold is formed, diastereoselective functionalization provides a route to more complex molecules. This involves introducing new substituents onto the ring in a way that is controlled by the existing stereochemistry of the molecule. For a substrate like a 2-(pyridin-3-yl)azetidine, diastereoselective alkylation at the C3 position to install the gem-dimethyl groups would be a key transformation.

The stereochemical outcome of such reactions is governed by steric and electronic factors. The pre-existing substituent at the C2 position can effectively shield one face of the molecule, directing an incoming electrophile or nucleophile to the opposite face. For example, in the synthesis of highly functionalized proline derivatives, an intramolecular Alder-ene cycloisomerization proceeds with a high degree of diastereoselectivity, controlled by the geometry of a six-centered transition state. mdpi.com Similarly, the ring closure of triazinones with glyoxal (B1671930) and various nucleophiles has been shown to be completely regio- and diastereoselective, highlighting how reaction mechanisms can impart high levels of stereochemical control. nih.gov The functionalization of an azetidine enolate, for instance, would likely proceed via the less sterically hindered face, allowing for the controlled installation of the first and second methyl groups at the C3 position.

Analysis of Stereoisomerism and Conformational Dynamics of this compound

The molecule this compound has a single stereogenic center at the C2 position of the azetidine ring, meaning it can exist as a pair of enantiomers: (R)-3-(3,3-Dimethylazetidin-2-yl)pyridine and (S)-3-(3,3-Dimethylazetidin-2-yl)pyridine. The four-membered azetidine ring is not planar and exists in puckered conformations. The presence of the gem-dimethyl group at the C3 position significantly influences the ring's conformational preferences, likely restricting the degree of puckering and favoring conformations that minimize steric interactions between the methyl groups and the substituent at the C2 position.

The conformational dynamics and structure of such molecules are typically investigated using a combination of experimental and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy), can provide information about through-space proximity of protons and the rates of conformational exchange. mdpi.com Computational methods, such as Density Functional Theory (DFT), are used to calculate the potential energy surface, identify low-energy conformers, and estimate the energy barriers to rotation and ring inversion. mdpi.comresearchgate.net

| Analytical Technique | Information Provided | Application to the Target Molecule | Reference(s) |

| NMR Spectroscopy (e.g., NOESY, EXSY) | Provides data on internuclear distances and dynamic processes like conformational exchange. | Determines the relative orientation of the pyridine (B92270) and azetidine rings and the puckering of the azetidine ring. Measures the energy barrier for ring inversion. | mdpi.com |

| X-ray Crystallography | Gives the precise solid-state structure of a molecule. | Provides an unambiguous determination of the relative and absolute stereochemistry and the preferred solid-state conformation. | mdpi.com |

| Computational Chemistry (e.g., DFT) | Calculates the relative energies of different conformers and the energy barriers between them. | Maps the potential energy surface for ring puckering and rotation about the C-C single bond to identify the most stable conformations. | mdpi.comresearchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers. | Used to determine the enantiomeric excess (ee) of a synthetic sample. | nih.gov |

Implications of Stereochemistry for Molecular Recognition Processes

The stereochemistry and conformational preferences of this compound are critical for its interaction with biological targets, such as receptors and enzymes. Molecular recognition is a highly specific process where the ligand must adopt a precise three-dimensional orientation to fit into a binding site. nih.gov The two enantiomers of the compound will present their functional groups—the pyridine nitrogen (a hydrogen bond acceptor) and the azetidine nitrogen (a potential protonated hydrogen bond donor)—in different spatial arrangements.

Many azetidine- and pyridine-containing compounds are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The binding sites of these receptors are well-defined, often featuring an "aromatic box" of tyrosine and tryptophan residues. plos.org The interaction between a ligand and this site frequently involves a cation-π interaction between the protonated nitrogen of the ligand and the electron-rich aromatic face of a receptor residue. nih.govplos.org

The (R) and (S) enantiomers of this compound would position the protonated azetidine nitrogen and the pyridine ring differently within this aromatic box, leading to one enantiomer having a much higher binding affinity than the other. Furthermore, the conformational rigidity imparted by the strained azetidine ring, particularly with the motion-restricting gem-dimethyl group, reduces the conformational entropy that is lost upon binding. This can lead to a more favorable free energy of binding and higher affinity compared to more flexible analogues. nih.gov Therefore, the ability to synthesize stereochemically pure forms of this compound is essential for developing selective and potent biologically active agents.

| Interaction Type | Description | Relevance to Azetidine-Pyridine Ligands | Reference(s) |

| Hydrogen Bonding | Interaction between a hydrogen atom donor (e.g., protonated azetidine N-H) and an acceptor (e.g., receptor carbonyl oxygen). The pyridine nitrogen also acts as an acceptor. | Crucial for orienting the ligand within the binding site and contributing to binding affinity. | plos.org |

| Cation-π Interaction | An electrostatic interaction between a cation (e.g., the protonated azetidine) and the face of an aromatic ring (e.g., Tyr, Trp in the receptor). | A key interaction for many nAChR ligands, contributing significantly to binding energy. | nih.govplos.org |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The overall shape complementarity between the ligand and the binding pocket is mediated by these forces. | nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar groups (e.g., methyl groups) to cluster together away from water. | The dimethyl groups on the azetidine ring can engage in hydrophobic interactions within the receptor pocket. | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 3 3,3 Dimethylazetidin 2 Yl Pyridine

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, DFT can accurately predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). For 3-(3,3-Dimethylazetidin-2-yl)pyridine, a DFT study, likely using a functional like B3LYP with a basis set such as 6-31G(d) or higher, would yield optimized coordinates for each atom, representing the molecule's most stable conformation in the gas phase.

These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, the analysis would detail the planarity of the pyridine (B92270) ring and the specific puckering of the azetidine (B1206935) ring, along with the spatial relationship between these two core fragments. Understanding the optimized geometry is the first step in predicting how the molecule will be recognized by and interact with a biological receptor.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap implies the molecule is more polarizable and reactive. For this compound, FMO analysis would map the distribution of these orbitals across the molecule. It is expected that the HOMO would show significant density on the electron-rich nitrogen atom of the pyridine ring, while the LUMO would be distributed across the aromatic system. The calculated energy gap would provide a quantitative measure of its stability and potential reactivity in chemical and biological environments.

| Parameter | Description | Predicted Location/Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized primarily on the pyridine ring nitrogen. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Distributed across the π-system of the pyridine ring. |

| HOMO-LUMO Gap | Energy difference (ΔE = ELUMO - EHOMO); indicates chemical reactivity and stability. | A specific numerical value (in eV) would be calculated. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for understanding intermolecular interactions, as it highlights regions of positive and negative charge. MEP maps are color-coded: red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would clearly show a region of strong negative potential (red) around the pyridine nitrogen atom due to its lone pair of electrons, identifying it as a primary site for hydrogen bond acceptance. The hydrogen atoms on the dimethyl groups and the pyridine ring would exhibit positive potential (blue), marking them as potential hydrogen bond donors or sites for interaction with negatively charged residues in a protein. This detailed charge distribution is crucial for predicting how the molecule will orient itself within a receptor's binding pocket.

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

| Pyridine Nitrogen | Strong Negative | Red | Site for electrophilic attack; hydrogen bond acceptor. |

| Aromatic Hydrogens | Positive | Blue | Potential for nucleophilic interaction. |

| Azetidine Nitrogen | Moderately Negative | Orange/Yellow | Potential hydrogen bond acceptor. |

| Methyl Group Hydrogens | Slightly Positive | Light Blue/Green | Weakly electrophilic sites. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum calculations often model a molecule in a static, gas-phase state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time in a more realistic, solvated environment. MD simulations solve Newton's equations of motion for all atoms in a system, which includes the ligand, a solvent (typically water), and often a biological macromolecule like a protein.

For this compound, an MD simulation would reveal its conformational flexibility. The simulation would track the rotation around the single bond connecting the azetidine and pyridine rings, showing the preferred dihedral angles and the energy barriers between different rotational states (rotamers). It would also show the puckering dynamics of the four-membered azetidine ring. By analyzing the trajectory of the simulation, researchers can identify the most stable and frequently adopted conformations of the molecule in solution, which are often the conformations relevant for binding to a biological target. Furthermore, when simulating the molecule within a protein binding site, MD can assess the stability of the ligand-protein complex over time, providing information on how strongly the ligand is bound.

Prediction of Molecular Descriptors Relevant to Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. This is achieved by calculating a variety of numerical values, known as molecular descriptors, for each molecule and building a mathematical model that links them to activity. These descriptors can be categorized as constitutional, physicochemical, steric, and electronic.

For this compound, numerous descriptors can be calculated to predict its properties and guide SAR studies. These descriptors help in understanding how modifications to the molecule (e.g., adding a substituent) might affect its activity.

| Descriptor Class | Example Descriptor | Relevance to SAR |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts lipophilicity and membrane permeability. |

| Electronic | Dipole Moment | Describes the molecule's overall polarity, influencing solubility and binding. |

| Topological | Molecular Connectivity Index | Encodes information about the size, shape, and branching of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric | Molecular Weight / Molar Refractivity | Describes the size and polarizability of the molecule, affecting how it fits into a binding site. |

These descriptors, once calculated for a library of related pyridine analogs, can be used to build a QSAR model to predict the biological activity of new, unsynthesized compounds.

Ligand-Protein Interaction Modeling and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and using a scoring function to rank them based on their predicted binding affinity.

Given the structural similarity of this compound to other nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, docking studies would likely be performed against various nAChR subtypes. The docking simulation would predict the specific binding mode of the compound, identifying key interactions such as:

Hydrogen Bonds: Potentially between the pyridine nitrogen and amino acid residues like tyrosine or threonine in the binding pocket.

Hydrophobic Interactions: Between the dimethyl groups or the aromatic ring and nonpolar residues like leucine, valine, or tryptophan.

Cation-π Interactions: A crucial interaction for nAChR ligands, where the positively charged nitrogen of the azetidine ring (when protonated) could interact favorably with the electron-rich face of an aromatic amino acid residue (e.g., tryptophan or tyrosine).

The results of a docking study are typically summarized in a table listing the predicted binding energy (or docking score) and the specific amino acid residues involved in key interactions. This information is critical for understanding the structural basis of the ligand's activity and for designing new analogs with improved binding affinity and selectivity.

| Interaction Type | Potential Interacting Partner in nAChR | Part of Ligand Involved |

| Cation-π | Tryptophan (Trp), Tyrosine (Tyr) | Protonated Azetidine Nitrogen |

| Hydrogen Bond | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Pyridine Nitrogen |

| Hydrophobic | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Dimethyl Groups, Pyridine Ring |

Structure Activity Relationship Sar Studies of Azetidine Pyridine Compounds

Methodologies for Elucidating Structure-Activity Relationships

The elucidation of SAR for azetidine-pyridine compounds relies on a combination of synthetic chemistry, computational modeling, and biological testing. These methodologies allow researchers to build a comprehensive picture of how molecular structure dictates biological function.

Rational design is a cornerstone of SAR studies. It involves the deliberate synthesis of analogs where specific parts of the lead compound, such as the azetidine (B1206935) or pyridine (B92270) ring, are systematically modified. nih.govresearchgate.net This approach allows for the probing of the steric and electronic requirements of the biological target's binding pocket.

Key strategies in the rational design of azetidine-pyridine analogs include:

Isosteric and Bioisosteric Replacements: Swapping functional groups with others that have similar physical or chemical properties to understand their role in binding and activity.

Ring Variation: Altering the size or type of the heterocyclic rings. For instance, studies have compared the four-membered azetidine ring to larger five-membered pyrrolidine (B122466) rings, often finding that the smaller azetidine scaffold confers higher potency at certain nAChR subtypes. nih.gov

Substituent Modification: Introducing, removing, or changing substituents on both the azetidine and pyridine rings. This can modulate factors like electron density, lipophilicity, and hydrogen bonding capacity, all of which can significantly impact biological activity. nih.govnih.gov For example, adding electron-donating or electron-withdrawing groups to the pyridine ring can alter its interaction with the receptor. nih.gov

Conformational Restriction: Introducing structural elements that limit the molecule's flexibility. This can help to identify the specific conformation (3D shape) required for optimal binding to the receptor. nih.gov

These synthetic analogs are then subjected to biological assays to quantify their activity, providing direct data on how each structural change affects the desired biological outcome. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netchalcogen.ro This approach is used to predict the activity of novel molecules before they are synthesized, thereby saving time and resources.

The QSAR process typically involves:

Data Set Compilation: A series of azetidine-pyridine compounds with known biological activities is selected. chalcogen.ro

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including thermodynamic, electronic, steric, and topological properties. researchgate.netchalcogen.roresearchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. researchgate.netchalcogen.ro

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. researchgate.net

For azetidine-containing compounds, QSAR studies have indicated that thermodynamic and steric descriptors often play a crucial role in determining their biological activity. researchgate.netchalcogen.ro These models can guide the rational design process by highlighting which molecular properties are most important for activity.

Influence of Azetidine Ring Modifications on Biological Activity

The azetidine ring is a key structural feature, and modifications to this four-membered heterocycle can have profound effects on the compound's pharmacological profile. nih.govnih.gov Its strained nature and unique geometry make it a valuable scaffold in medicinal chemistry. rsc.orgrsc.org

The substitution pattern on the azetidine ring is critical for biological activity. Specifically, the introduction of methyl groups at the 3-position of the azetidine ring in analogs of potent nAChR ligands has been shown to be detrimental to their activity.

Research on analogs of the potent analgesic agent ABT-594, an azetidine-pyridine compound, demonstrated that the addition of one or two methyl substituents at the 3-position of the azetidine ring resulted in compounds that were substantially less active. nih.gov This decrease was observed in both receptor binding affinity assays and in vivo analgesic potency tests. nih.gov This finding suggests that the binding pocket of the target receptor has strict steric limitations around the 3-position of the azetidine ring, and the presence of even a small methyl group can disrupt the optimal binding interaction.

| Compound Modification | Receptor Binding Affinity | Analgesic Potency |

| Unsubstituted at Azetidine C-3 | High | High |

| One or Two Methyl Groups at Azetidine C-3 | Substantially Lower | Substantially Lower |

This table illustrates the impact of methyl substitution at the 3-position of the azetidine ring on biological activity, based on findings from SAR studies. nih.gov

The nitrogen atom of the azetidine ring is a key site for modification, and the nature of the substituent on this nitrogen (N-substituent) can significantly influence the molecule's properties. The electronic nature of the N-substituent affects the nucleophilicity and coordinating capability of the nitrogen atom. nih.gov

Electron-Donating Groups (EDGs): N-substituents that are electron-donating, such as alkyl groups, increase the basicity and coordinating ability of the azetidine nitrogen. nih.gov This can enhance certain chemical reactions and may influence how the molecule interacts with biological targets.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, like N-Boc (tert-butyloxycarbonyl), decrease the nucleophilicity of the nitrogen. rsc.org This change in electronic character can alter the reactivity of the ring and its binding mode. For instance, in some chemical reactions, an N-Boc group can direct lithiation to the carbon adjacent to the nitrogen (the α-position), whereas an N-alkyl group can cause the azetidine ring to act as a directing group for lithiation on an attached aromatic ring. nih.gov

Influence of Pyridine Moiety Modifications on Biological Activity

The pyridine moiety is the other critical pharmacophoric element in this class of compounds. It is known to be essential for interaction with various receptors, particularly nAChRs, where the pyridine nitrogen often acts as a crucial hydrogen bond acceptor. nih.govnih.gov

SAR studies have shown that while numerous modifications to the pyridine ring are consistent with maintaining high-affinity binding to nAChRs, only a select few retain potent biological activity, such as analgesia. nih.gov This indicates that binding affinity and functional efficacy can be uncoupled and are sensitive to different structural features.

Key findings from pyridine moiety modifications include:

Importance of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is often critical for activity. nih.gov In nicotinic agonists, this nitrogen is understood to form a functionally important hydrogen bond with a backbone NH group in the receptor, often mediated by a water molecule. nih.govresearchgate.net Replacing the pyridine with other heterocycles like benzofuran (B130515) can lead to a significant reduction in potency, highlighting the specific role of the aromatic nitrogen. nih.gov

Effect of Substituents: The type, position, and electronic properties of substituents on the pyridine ring can fine-tune the compound's activity and selectivity. nih.govnih.gov For example, the introduction of an alkynyl substituent at the 5-position of the pyridine ring in one analog led to a compound (Sazetidine-A) with highly potent and selective agonist activity at α4β2-nAChRs. nih.govnih.gov In other contexts, groups like -OMe, -OH, and -C=O have been found to enhance biological activity, whereas bulky groups or halogens can sometimes be detrimental. nih.gov

Electronic Density Modulation: Altering the electron density of the pyridine ring through the addition of electron-donating or electron-withdrawing substituents can modulate the strength of key interactions, such as hydrogen bonding, and thereby influence biological potency. nih.gov

Systematic modification of the pyridine ring remains a fruitful strategy for optimizing the pharmacological profile of azetidine-pyridine compounds, allowing for the enhancement of potency and selectivity for specific biological targets. nih.gov

Positional Isomerism of Pyridine Attachment to the Azetidine Ring

The position of the azetidine ring on the pyridine moiety—be it at the 2-, 3-, or 4-position—fundamentally alters the molecule's three-dimensional structure, electronic properties, and its ability to interact with biological targets. While direct SAR studies comparing all three positional isomers for 3-(3,3-Dimethylazetidin-2-yl)pyridine are not extensively detailed in publicly available literature, the principles of pyridine chemistry in medicinal contexts provide significant insight.

The 3-pyridyl arrangement, as seen in nicotine (B1678760) and numerous potent nAChR ligands, is often optimal. This configuration places the basic nitrogen of the pyridine ring at a specific vector and distance from the cationic amine of the azetidine ring. This geometry is crucial for establishing key interactions within the receptor binding site, which typically involves a hydrogen bond to the pyridine nitrogen and a cation-π interaction with the protonated azetidine nitrogen.

2-Pyridyl Isomers: Attachment at the 2-position places the pyridine nitrogen in close proximity to the azetidine ring. This can lead to steric hindrance and altered electronic distribution, potentially forcing the molecule into a conformation that is less favorable for receptor binding.

3-Pyridyl Isomers: This isomer maintains a distinct spatial separation and orientation between the two nitrogen atoms, which has proven to be highly effective for interaction with multiple nAChR subtypes. nih.govnih.gov

4-Pyridyl Isomers: Connection at the 4-position results in a different spatial vector for the pyridine nitrogen compared to the 3-pyridyl isomer. This can misalign the hydrogen bond accepting nitrogen from its complementary residue in the binding pocket, often leading to reduced affinity.

The prevalence of the 3-pyridyl ether and related motifs in high-affinity nAChR ligands underscores the geometric importance of this specific isomeric arrangement for potent biological activity. nih.gov

Electronic and Steric Effects of Substituents on the Pyridine Ring

The introduction of substituents onto the pyridine ring of azetidine-pyridine compounds provides a powerful method to modulate affinity, selectivity, and efficacy. The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents are critical determinants of activity.

Studies on analogs of the high-affinity nAChR ligand 3-(2(S)-azetidinylmethoxy)pyridine (A-85380) have systematically explored the impact of halogenation at various positions on the pyridine ring. acs.orgnih.gov

Substituents at the 2-Position: This position is highly sensitive to steric bulk. While a small fluorine atom is tolerated, leading to a high-affinity ligand, the introduction of larger halogens like chlorine, bromine, or iodine results in a significant decrease in binding affinity. nih.gov Quantum chemical calculations suggest that bulky substituents at the 2-position cause notable changes in the molecule's low-energy conformation, likely inducing a steric clash that prevents optimal engagement with the receptor. acs.orgnih.gov

Substituents at the 5- and 6-Positions: In contrast, these positions are more tolerant of substitution. Halogenation at either the 5- or 6-position of the 3-pyridyl ether scaffold generally results in compounds that retain or even exceed the high binding affinity of the parent compound. acs.orgnih.gov This suggests these regions of the molecule interact with a more accommodating area of the binding site or are more solvent-exposed.

The electronic effects of these substituents also play a role. Halogens are electron-withdrawing, which alters the electron density of the pyridine ring and can influence the strength of the hydrogen bond it forms with the receptor.

| Compound | Substituent | Position | Binding Affinity (Ki, pM) vs. [³H]Epibatidine |

|---|---|---|---|

| A-85380 (Parent) | -H | - | 51 |

| 2-Fluoro-A-85380 | -F | 2 | 46 |

| 2-Chloro-A-85380 | -Cl | 2 | 15000 |

| 2-Bromo-A-85380 | -Br | 2 | 14000 |

| 2-Iodo-A-85380 | -I | 2 | 120000 |

| 5-Fluoro-A-85380 | -F | 5 | 11 |

| 5-Chloro-A-85380 | -Cl | 5 | 12 |

| 5-Bromo-A-85380 | -Br | 5 | 20 |

| 5-Iodo-A-85380 | -I | 5 | 44 |

| 6-Chloro-A-85380 | -Cl | 6 | 210 |

Bioisosteric Strategies for Pyridine Ring Replacement

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a cornerstone of drug design. estranky.sk Replacing the pyridine ring in azetidine-pyridine ligands can address issues such as metabolic instability (e.g., pyridine N-oxidation), modulate selectivity, or improve properties like solubility while maintaining or enhancing biological activity. nih.gov

Five-Membered Heterocycles: Rings such as isoxazole (B147169) and isothiazole (B42339) have been investigated as pyridine replacements in nicotine analogs, resulting in compounds with nanomolar binding affinities.

Saturated Scaffolds: More recently, novel saturated bicyclic systems have been explored. For example, a 3-azabicyclo[3.1.1]heptane core was used to replace the pyridine ring in the drug Rupatadine. chemrxiv.org Crystallographic analysis confirmed a high degree of structural similarity with the pyridine ring. chemrxiv.org This replacement led to a dramatic improvement in solubility and metabolic stability, demonstrating the potential of using saturated cores to mimic aromatic systems. chemrxiv.org

| Original Ring | Bioisosteric Replacement | Rationale / Key Property Changes | Reference |

|---|---|---|---|

| Pyridine | Isoxazole | Mimics H-bond acceptor and steric profile. | acs.org |

| Pyridine | Isothiazole | Mimics H-bond acceptor and steric profile. | acs.org |

| Pyridine | 3-azabicyclo[3.1.1]heptane | Saturated, non-aromatic mimic. Improves solubility and metabolic stability. | chemrxiv.org |

| Pyridine | Thiophene | Classical ring equivalent, alters electronics and H-bonding potential. | estranky.sk |

Contribution of Linker Region and Overall Molecular Architecture to SAR in this compound Analogs

The function of the linker is multifaceted:

Distance and Vectorality: The linker dictates the precise spatial distance and the relative orientation between the azetidine nitrogen and the pyridine nitrogen. This geometry must be optimal to simultaneously engage with the key interaction points within the receptor's binding site.

Conformational Flexibility: A direct C-C bond, as in this compound, severely restricts the rotational freedom between the two rings. This pre-organization can be highly beneficial if the resulting low-energy conformation is the bioactive one, but detrimental if it is not. In contrast, flexible linkers like ethers or alkyl chains allow the molecule to adopt a wider range of conformations, which may make it easier to find the optimal binding pose, albeit with a potential entropic cost.

Introduction of Physicochemical Properties: Linkers can introduce new properties. For example, an ether linker can act as an additional hydrogen bond acceptor, while a triazole linker can introduce a different dipole moment and solubility profile. mdpi.com

Furthermore, substitutions on the azetidine ring itself, such as the 3,3-dimethyl groups, contribute significantly to the molecular architecture. These gem-dimethyl groups add steric bulk and can restrict rotation around the azetidine ring bonds, further influencing the preferred conformation of the entire molecule and its ability to fit within the confines of a receptor binding pocket.

Mechanistic Investigations of Biological Activities of Azetidine Pyridine Compounds

Preclinical Studies on Target Engagement and Cellular Pathways

Preclinical research has been instrumental in elucidating how azetidine-pyridine compounds engage with their biological targets and influence cellular functions. These studies have largely centered on their potent interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) and the subsequent downstream cellular events.

Enzyme Inhibition and Receptor Modulation Studies

The primary mechanism of action for many azetidine-pyridine derivatives is the modulation of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels. nih.gov Structurally similar compounds to 3-(3,3-Dimethylazetidin-2-yl)pyridine have demonstrated high-affinity binding to these receptors, particularly the α4β2 subtype. acs.orgnih.govnih.gov

Binding affinity studies, often conducted using radioligand displacement assays, have quantified the potent interaction of these compounds with nAChRs. For instance, analogs such as 3-(2(S)-azetidinylmethoxy)pyridine (A-85380) and its derivatives exhibit subnanomolar affinity for α4β2 nAChRs. nih.govacs.org The binding affinity of various azetidine-pyridine analogs to nAChRs is a key determinant of their potency.

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki) |

| 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) Analogs | α4β2 nAChR | 11 pM to 210 pM acs.org |

| (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) | α4β2 nAChR | 1.21 nM nih.gov |

| (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine | Nicotinic Receptor (High Affinity Site) | 7 x 10⁻¹¹ M (Kd) nih.gov |

| (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine | Nicotinic Receptor (Low Affinity Site) | 1.7 x 10⁻⁹ M (Kd) nih.gov |

These studies indicate that the azetidine (B1206935) and pyridine (B92270) moieties are crucial pharmacophores for high-affinity binding to nAChRs. The nitrogen atom in the pyridine ring is thought to act as a hydrogen bond acceptor, a key interaction within the receptor's binding site. nih.gov

Investigation of Cellular Mechanisms of Action

The modulation of nAChRs by azetidine-pyridine compounds triggers a cascade of cellular events. As these receptors are ion channels, their activation by agonists leads to an influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. nih.gov This influx causes membrane depolarization and can lead to the firing of action potentials, thereby modulating neuronal excitability. frontiersin.org

The increase in intracellular calcium concentration is a particularly important downstream signaling event. It can influence a wide range of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity. frontiersin.org For example, the activation of presynaptic nAChRs can enhance the release of other neurotransmitters like dopamine and acetylcholine, which plays a significant role in cognitive functions. nih.gov

Chronic exposure to nAChR agonists, including some azetidine-pyridine analogs, has been shown to lead to an upregulation of nAChR expression on the cell surface. nih.gov This phenomenon is thought to be a compensatory mechanism to receptor desensitization and may contribute to the long-term effects of these compounds.

Identification and Characterization of Specific Biological Targets for Azetidine-Pyridine Scaffolds

The primary biological targets for the azetidine-pyridine scaffold, as established through extensive research on analogous compounds, are the neuronal nicotinic acetylcholine receptors (nAChRs). nih.govacs.org These receptors are pentameric ligand-gated ion channels that are widely distributed throughout the central nervous system. nih.gov

Several subtypes of nAChRs exist, formed by different combinations of α and β subunits. The azetidine-pyridine class of compounds has shown a notable selectivity for the α4β2 subtype , which is the most abundant high-affinity nicotine (B1678760) binding site in the brain. acs.orgnih.govnih.gov This selectivity is significant as the α4β2 subtype is implicated in various physiological and pathological processes, including learning, memory, and addiction. nih.gov

The interaction with other nAChR subtypes, such as the α3β4 and α7 subtypes, has also been investigated. Generally, many azetidine-pyridine analogs exhibit lower affinity for the α3β4 subtype compared to the α4β2 subtype, contributing to their specific pharmacological profile. nih.gov The selectivity for different nAChR subtypes is a critical aspect of their therapeutic potential, as it allows for the targeted modulation of specific neuronal circuits with potentially fewer off-target effects.

Mechanistic Insights Derived from Molecular Docking and Dynamics Simulations

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have provided valuable insights into the molecular interactions between azetidine-pyridine compounds and their biological targets. These in silico approaches complement experimental data and help to rationalize the observed binding affinities and selectivities.

Molecular docking studies have been employed to predict the binding poses of azetidine-pyridine analogs within the agonist binding site of nAChRs. acs.org These models have highlighted the importance of specific interactions, such as:

Cation-π interactions: The positively charged nitrogen of the azetidine ring is predicted to form a strong cation-π interaction with the aromatic side chain of a tryptophan residue in the binding pocket. acs.org

Hydrogen bonding: The nitrogen atom of the pyridine ring is consistently shown to act as a hydrogen bond acceptor, interacting with backbone amide groups or water molecules within the binding site. nih.govmdpi.com

The following table summarizes key interacting residues identified through molecular modeling of similar ligands at nAChR binding sites:

| Interacting Residue (Subunit) | Type of Interaction |

| Tryptophan (Principal subunit) | Cation-π nih.gov |

| Tyrosine (Principal subunit) | Aromatic stacking acs.org |

| Leucine (Complementary subunit) | Hydrogen bond (via backbone NH) mdpi.com |

| Aspartate/Glutamate (Complementary subunit) | Potential ionic interaction |

Future Research Directions and Translational Prospects for 3 3,3 Dimethylazetidin 2 Yl Pyridine

Development of Novel and Efficient Synthetic Methodologies for Complex Azetidine-Pyridine Scaffolds

The synthesis of azetidine (B1206935) derivatives presents notable challenges due to the intrinsic ring strain of the four-membered ring. medwinpublishers.com Traditional methods for forming the azetidine ring include cycloaddition and cyclization reactions. medwinpublishers.com However, the demand for structurally complex and diverse molecules necessitates the development of more advanced and efficient synthetic strategies.

Recent breakthroughs have focused on innovative approaches to construct these strained rings. For instance, visible light-promoted aza-Paterno-Büchi reactions using 2-isoxazoline-3-carboxylates have emerged as a powerful method for creating azetidines through [2+2] photocycloaddition. rsc.org Another significant advancement is the use of intramolecular palladium(II)-catalyzed C(sp³)–H amination, which allows for the direct formation of the azetidine ring from readily available precursors. rsc.org These modern techniques offer pathways to densely functionalized azetidines that were previously difficult to access. rsc.org

Researchers have also explored the synthesis of related azetidine-pyridine structures, such as (4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives, which are typically formed through the condensation of nicotinaldehyde and substituted anilines to create Schiff base intermediates, followed by cyclization. medwinpublishers.com The development of such methodologies is crucial for generating libraries of compounds for drug discovery. enamine.net

Table 1: Synthetic Methodologies for Azetidine Scaffolds

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Formation of the azetidine ring by creating a bond within a single molecule. | A common and foundational method for ring formation. | medwinpublishers.com |

| [2+2] Photocycloaddition | A light-induced reaction combining two precursor molecules (e.g., an alkene and an oxime) to form the four-membered ring. | Allows for the synthesis of complex azetidines under mild conditions using visible light. | rsc.org |

| C(sp³)–H Amination | Palladium-catalyzed intramolecular reaction that directly forms a C-N bond to close the azetidine ring. | Enables direct functionalization of C-H bonds, offering high efficiency. | rsc.org |

| Schiff Base Cyclization | A two-step process involving the formation of a Schiff base from an aldehyde and an amine, followed by a cycloaddition reaction to form the azetidin-2-one ring. | A versatile method for producing pyridine-containing azetidin-2-ones. | scirp.orgijpbs.net |

Advanced Computational Approaches for Structure-Based Design and Lead Optimization

Structure-based drug design (SBDD) has become an essential tool in modern medicinal chemistry, utilizing the three-dimensional structures of biological targets to design and refine potential drug candidates. rroij.com For complex scaffolds like 3-(3,3-Dimethylazetidin-2-yl)pyridine, computational approaches are invaluable for accelerating the discovery process and optimizing molecular properties.

Key computational techniques include:

Molecular Docking: This method simulates the binding of a small molecule (ligand) to the active site of a target protein, predicting its binding affinity and orientation. rroij.com It allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and testing. rroij.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic movements of atoms and molecules over time, revealing the flexibility of protein-ligand interactions. rroij.com This understanding is crucial, as conformational changes can significantly impact binding affinity. rroij.com

ADME Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. rroij.com Early assessment of these pharmacokinetic parameters helps in designing molecules with a higher likelihood of success in later developmental stages. nih.gov

Recent research has demonstrated the power of these approaches. For example, computational models have been developed to predict which precursor molecules will successfully react to form azetidines via photocatalysis, moving the field beyond a trial-and-error process. mit.edu In another study, molecular modeling guided the design of a novel series of azetidine inhibitors for the hepatitis C virus (HCV) NS3/4A serine protease. nih.gov

Table 2: Computational Techniques in Azetidine-Pyridine Drug Design

| Technique | Application | Purpose | Reference |

|---|---|---|---|

| Structure-Based Drug Design (SBDD) | Utilizes 3D structures of biological targets to design ligands. | To create molecules with high affinity and selectivity for a specific target. | rroij.com |

| Molecular Docking | Virtually screens compound libraries against a target protein. | To identify and prioritize potential lead compounds based on predicted binding energy. | rroij.com |

| Molecular Dynamics (MD) Simulations | Simulates the physical movement of the ligand-protein complex. | To understand conformational flexibility and the stability of binding interactions. | rroij.com |

| In Silico ADMET Prediction | Predicts pharmacokinetic and toxicity profiles of compounds. | To optimize drug-like properties such as solubility, bioavailability, and safety early in the design phase. | researchgate.net |

Integrated Medicinal Chemistry and Chemical Biology Investigations for Target Validation

The integration of medicinal chemistry with chemical biology is crucial for validating the therapeutic targets of novel compounds like this compound. Medicinal chemistry focuses on the design and synthesis of molecules, while chemical biology uses these compounds as probes to investigate biological systems and confirm that modulating a specific target achieves a therapeutic effect.

Azetidine-pyridine scaffolds are being explored for a wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aijmchemsci.com The unique three-dimensional shape and functional group arrangement of these molecules allow them to interact with specific biological targets, such as enzymes or receptors. ontosight.aiontosight.ai

Target validation efforts have identified several proteins and pathways where azetidine-containing molecules show promise:

STAT3 Inhibition: Azetidine analogues have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often overactive in cancer. acs.org Target engagement was validated using in vitro DNA-binding assays (EMSA) and by observing the suppression of STAT3 target genes in cancer cells. acs.org

MerTK Inhibition: A series of azetidine-benzoxazole compounds were discovered as potent inhibitors of the receptor tyrosine kinase MerTK, a target for cancer immunotherapy. nih.gov

PI3K/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway, frequently dysregulated in cancer, is another attractive target. nih.gov Imidazo[1,2-a]pyridine derivatives have been investigated as dual PI3K/mTOR inhibitors. nih.gov

These investigations demonstrate how newly synthesized compounds can be used to probe complex signaling pathways, validate their roles in disease, and serve as starting points for the development of new therapeutics.

Table 3: Potential Biological Targets and Validation Methods for Azetidine-Pyridine Scaffolds

| Potential Target | Therapeutic Area | Validation Method(s) | Reference |

|---|---|---|---|

| STAT3 | Oncology | Electrophoretic Mobility Shift Assay (EMSA), Cellular Assays (gene expression, apoptosis) | acs.org |

| MerTK (c-Mer Tyrosine Kinase) | Immuno-oncology | In vivo target engagement studies, murine syngeneic tumor models | nih.gov |

| HCV NS3/4A Protease | Antiviral | Biochemical and cell-based activity assays, X-ray co-crystallography | nih.gov |

| Bacterial Targets | Infectious Disease | In vitro antimicrobial activity screening against Gram-positive and Gram-negative bacteria | scirp.orgijpbs.net |

| PI3K/mTOR | Oncology | Kinase selectivity assays, cellular growth inhibition assays | nih.gov |

Addressing Challenges and Exploring Opportunities in Azetidine-Pyridine Research

Despite the promise of azetidine-pyridine scaffolds, several challenges must be addressed to realize their full therapeutic potential. Concurrently, these challenges present significant opportunities for innovation in chemistry and pharmacology.

Challenges:

Synthetic Complexity: The primary challenge remains the synthesis of the strained azetidine ring. medwinpublishers.com Developing scalable, cost-effective, and versatile synthetic routes is essential for producing diverse compound libraries.

Availability of Intermediates: There is a limited commercial availability of reactive building blocks needed to introduce the azetidine heterocycle, which can slow down drug discovery projects. enamine.net

"Undruggable" Targets: Many high-value therapeutic targets, such as transcription factors, have flat protein surfaces that lack deep pockets, making it difficult to design high-affinity small-molecule inhibitors. acs.org

Opportunities:

Privileged Scaffolds: The conformationally restricted azetidine ring is considered a "privileged motif" in medicinal chemistry. rsc.orgenamine.net Its rigid structure can reduce the entropy loss upon binding to a target, potentially leading to higher affinity and improved drug-like properties. enamine.net

Exploring New Chemical Space: Advances in synthetic chemistry are enabling access to novel and more complex fused, bridged, and spirocyclic azetidine ring systems. nih.gov This opens up previously unexplored chemical space for probe and drug discovery.

Targeting Diverse Diseases: The combination of the rigid azetidine core with the versatile pyridine (B92270) ring, known for its presence in many biologically active compounds, offers the potential to develop therapies for a broad spectrum of diseases, from cancer to bacterial infections. ontosight.ainih.gov

Development of Imaging Agents: The unique properties of these scaffolds make them suitable for development as diagnostic tools, such as PET probes for imaging key cancer pathways like PI3K/mTOR. nih.gov

The continued exploration of this compound and related structures, driven by synthetic innovation and computational design, holds considerable promise for the future of drug discovery.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(3,3-Dimethylazetidin-2-yl)pyridine, and how do steric effects influence reaction yields?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with pyridine precursors. For example, nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed. Steric hindrance from the dimethylazetidine group necessitates optimized reaction conditions, such as elevated temperatures or bulky ligands (e.g., XPhos) to enhance catalytic efficiency . Microwave-assisted synthesis may reduce reaction times while improving regioselectivity. Yields should be monitored via HPLC or GC-MS, with purity confirmed by elemental analysis.

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and electronic environment of the dimethylazetidine moiety?

- Methodological Answer :

- NMR : - and -NMR can resolve stereochemical configurations, with NOESY/ROESY experiments identifying spatial proximity between protons on the azetidine and pyridine rings.

- IR Spectroscopy : Stretching frequencies of C-N bonds (~1,200 cm) and methyl groups (~2,850 cm) provide insights into electronic effects.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, critical for verifying structural integrity .

Q. How can X-ray crystallography using SHELX refine structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL (via Olex2 or similar software) resolves bond lengths, angles, and torsional strain in the azetidine ring. Key steps include:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Refinement of hydrogen atom positions using riding models.

- Validation of geometric parameters (e.g., planarity of the pyridine ring) against Cambridge Structural Database entries .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for modeling the electronic effects of the dimethylazetidine substituent?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets can predict:

- Electron density distributions (via Mulliken charges) on the pyridine nitrogen and azetidine ring.

- Frontier molecular orbitals (HOMO/LUMO) to assess reactivity in electrophilic substitution.

- Conformational energy barriers using relaxed potential energy surface scans .